

Green Synthesis of Selenium Nanoparticles Using Selenious Acid: Applications and Protocols

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Compound of Interest

Compound Name: *Selenious acid*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of selenium nanoparticles (SeNPs) using **selenious acid** as a precursor. This environmentally friendly approach leverages the reducing and capping capabilities of biomolecules found in plant extracts to produce SeNPs with significant potential in various biomedical fields, including drug development.

Introduction

Selenium is an essential trace element with a dual role in biological systems; it is crucial for various physiological functions at low concentrations but can be toxic at high doses. Selenium nanoparticles (SeNPs) have emerged as a promising alternative to traditional selenium supplements and therapeutic agents due to their higher bioavailability, enhanced biological activity, and lower toxicity.^{[1][2]} Green synthesis methods, particularly those utilizing plant extracts, offer a cost-effective, eco-friendly, and simple one-step process for the production of stable and biocompatible SeNPs.^{[3][4]}

The synthesis process involves the reduction of **selenious acid** (H_2SeO_3) by phytoconstituents present in plant extracts, such as polyphenols, flavonoids, alkaloids, and proteins. These biomolecules not only reduce the selenium ions but also act as capping agents, preventing the

agglomeration of the nanoparticles and contributing to their stability and biological activity.[1] The formation of SeNPs is typically indicated by a color change in the reaction mixture to a characteristic ruby-red or orange-red.[3]

Applications in Drug Development

Green-synthesized SeNPs exhibit a wide range of biological activities that make them attractive candidates for drug development.

Anticancer Activity

SeNPs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, colon, and lung cancer.[1][5][6] Their anticancer mechanism is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in cancer cells.[7][8] SeNPs can also modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8]

Table 1: Cytotoxicity of Green-Synthesized Selenium Nanoparticles against Various Cancer Cell Lines

Plant Extract Used for Synthesis	Cancer Cell Line	IC50 Value (µg/mL)	Reference
Ceropegia bulbosa Roxb	MDA-MB-231 (Breast)	34	[5]
Carvacrol	MCF-7 (Breast)	8.3	[7]
Fenugreek Seed Extract	MCF-7 (Breast)	Not specified, dose-dependent inhibition	[2]
Berberine	HepG2 (Liver)	0.04	[9]
Bacillus sp. MSh-1 (Bacterial Synthesis)	MCF-7 (Breast)	41.5 ± 0.9	[10]

Antioxidant Activity

The antioxidant properties of SeNPs are crucial for their therapeutic potential, as they can mitigate oxidative stress, which is implicated in numerous diseases. The biomolecules capping the SeNPs, along with the nanoparticles themselves, contribute to their free radical scavenging capabilities.[11]

Table 2: Antioxidant Activity of Green-Synthesized Selenium Nanoparticles

Plant Extract Used for Synthesis	Assay	Scavenging Activity (%) / IC50 (µg/mL)	Reference
Citrus sinensis peel	DPPH	IC50: 8.49	[11]
Millettia pinnata leaf	DPPH	IC50: 7.7	[11]
Acacia auriculiformis bark	DPPH	IC50: 7.1	[11]
Grape Seed Extract	DPPH	73.3%	[12]
Grape Seed Extract	ABTS	93.1%	[12]
Bacillus sp. MSh-1 (Bacterial Synthesis)	DPPH	23.1 ± 3.4% at 200 µg/mL	[10]

Antimicrobial Activity

SeNPs have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes them potential candidates for developing new antimicrobial agents to combat antibiotic resistance.

Table 3: Antimicrobial Activity of Green-Synthesized Selenium Nanoparticles

Plant Extract Used for Synthesis	Microorganism	MIC (µg/mL)	MBC (µg/mL)	Reference
Vaccinium arctostaphylos	Staphylococcus aureus	0.015625	Not Specified	[13]
Vaccinium arctostaphylos	Escherichia coli	0.015625	Not Specified	[13]
Vaccinium arctostaphylos	Corynebacterium diphtheriae	0.015625	Not Specified	[13]
Rosmarinus officinalis	Mycobacterium tuberculosis	256	Not Specified	[14]
Rosmarinus officinalis	Staphylococcus aureus	16	Not Specified	[14]
Rosmarinus officinalis	Streptococcus mutans	32	Not Specified	[14]
Rosmarinus officinalis	Escherichia coli	128	Not Specified	[14]
Rosmarinus officinalis	Pseudomonas aeruginosa	64	Not Specified	[14]

Experimental Protocols

Protocol 1: Green Synthesis of Selenium Nanoparticles

This protocol provides a general procedure for the synthesis of SeNPs using a plant extract and **selenious acid**.

Materials:

- Plant material (e.g., leaves, fruit peel, seeds)
- Selenious acid** (H_2SeO_3)

- Deionized water
- Whatman No. 1 filter paper
- Magnetic stirrer with heating plate
- Centrifuge

Procedure:

- Preparation of Plant Extract:
 - Wash the plant material thoroughly with deionized water to remove any contaminants.
 - Dry the plant material in a hot air oven at 60°C for 24 hours or until completely dry.
 - Grind the dried plant material into a fine powder.
 - Add a known amount of the powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a flask.
 - Boil the mixture for a set time (e.g., 15-20 minutes) with constant stirring.
 - Allow the mixture to cool to room temperature and filter it using Whatman No. 1 filter paper to obtain the plant extract.
- Synthesis of Selenium Nanoparticles:
 - Prepare a stock solution of **selenious acid** (e.g., 50 mM) in deionized water.
 - Add a specific volume of the plant extract to a flask (e.g., 100 mL).
 - While stirring, add a specific volume of the **selenious acid** solution dropwise to the plant extract.
 - The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to 24 hours.[15]

- Observe the color change of the solution from its initial color to a ruby-red or orange-red, indicating the formation of SeNPs.
- Purification of Selenium Nanoparticles:
 - Centrifuge the resulting solution at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).
 - Discard the supernatant and wash the pellet of SeNPs with deionized water.
 - Repeat the centrifugation and washing steps 2-3 times to remove any unreacted precursors and impurities.
 - The purified SeNPs can be redispersed in deionized water for further characterization and application, or dried for storage.

Protocol 2: Characterization of Selenium Nanoparticles

A comprehensive characterization is essential to determine the physicochemical properties of the synthesized SeNPs.

- UV-Visible Spectroscopy: To confirm the formation of SeNPs by observing the surface plasmon resonance (SPR) peak, typically in the range of 250-400 nm.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the SeNPs.
- X-ray Diffraction (XRD): To determine the crystalline nature of the synthesized nanoparticles.
- Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the SeNPs.
- Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the size distribution and surface charge of the nanoparticles in a colloidal suspension, which indicates their stability.

Protocol 3: Evaluation of Biological Activities

1. Anticancer Activity (MTT Assay):

- Seed cancer cells in a 96-well plate and incubate for 24 hours.
- Treat the cells with different concentrations of the synthesized SeNPs and incubate for another 24-48 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ value.

2. Antioxidant Activity (DPPH Radical Scavenging Assay):

- Prepare a stock solution of DPPH in methanol.
- Add different concentrations of SeNPs to the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of scavenging activity.

3. Antimicrobial Activity (Broth Microdilution Method for MIC):

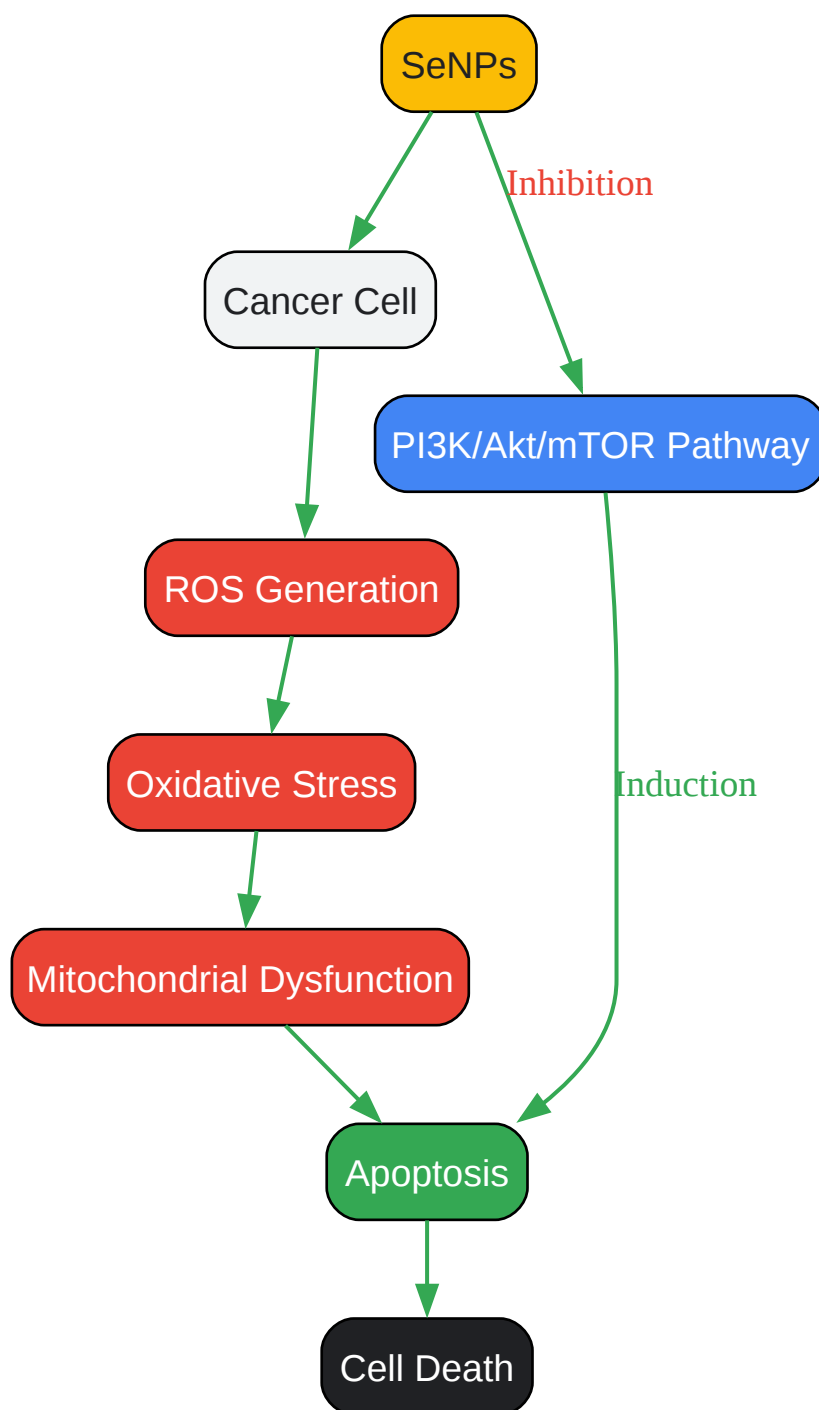
- Prepare a serial dilution of the SeNPs in a 96-well plate containing microbial growth medium.
- Inoculate each well with a standardized microbial suspension.
- Incubate the plate at 37°C for 24 hours.
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of SeNPs that visibly inhibits microbial growth.

Visualizations



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Caption: Workflow for the green synthesis of selenium nanoparticles.



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Caption: Anticancer signaling pathway of SeNPs.

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